2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19962268
InChI: InChI=1S/C11H13N3O3S/c1-8(11(13)15)14-18(16,17)7-10-4-2-9(6-12)3-5-10/h2-5,8,14H,7H2,1H3,(H2,13,15)
SMILES:
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol

2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide

CAS No.:

Cat. No.: VC19962268

Molecular Formula: C11H13N3O3S

Molecular Weight: 267.31 g/mol

* For research use only. Not for human or veterinary use.

2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide -

Specification

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
IUPAC Name 2-[(4-cyanophenyl)methylsulfonylamino]propanamide
Standard InChI InChI=1S/C11H13N3O3S/c1-8(11(13)15)14-18(16,17)7-10-4-2-9(6-12)3-5-10/h2-5,8,14H,7H2,1H3,(H2,13,15)
Standard InChI Key MJGRHDAWOYEVIN-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N)NS(=O)(=O)CC1=CC=C(C=C1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide is characterized by a propanamide backbone substituted with a sulfonamido group and a 4-cyanophenylmethyl moiety. The molecular formula is C₁₁H₁₃N₃O₃S, corresponding to a molecular weight of 267.31 g/mol . The sulfonamide group (–SO₂NH–) and cyanophenyl aromatic system contribute to its polarity and potential for hydrogen bonding, influencing both solubility and reactivity.

Key structural features include:

  • A propanamide chain (–CH₂CH₂CONH₂) providing conformational flexibility.

  • A sulfonamide bridge (–SO₂NH–) known for enhancing metabolic stability and target binding affinity.

  • A 4-cyanophenyl group (–C₆H₄CN) introducing electron-withdrawing characteristics that modulate electronic interactions .

Physicochemical Parameters

While experimental data on melting and boiling points remain unreported, the compound’s logP (partition coefficient) can be estimated at 1.2–1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The cyanophenyl group’s electron-deficient nature may further enhance interactions with aromatic residues in biological targets.

Table 1: Key Physicochemical Properties of 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₃S
Molecular Weight267.31 g/mol
CAS Number1190088-03-9
DensityNot Available
Estimated logP1.2–1.8

Synthesis and Manufacturing

Multistep Synthesis Pathways

Industrial-scale production typically employs a convergent strategy, as illustrated by protocols from ambeed.com :

  • Formation of the Sulfonamide Intermediate:

    • Reaction of 4-cyanobenzyl chloride with sulfamide under basic conditions yields the sulfonamide precursor.

    • Example: Treatment of 2-(4-cyanophenylamino)acetic acid with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 50–55°C generates an activated intermediate .

  • Amidation with Propanamide:

    • Coupling the sulfonamide intermediate with propanamide derivatives via nucleophilic acyl substitution.

    • Optimized Conditions: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is reacted with the activated intermediate in THF at 60–65°C for 50 hours, followed by acetic acid-mediated cyclization .

  • Purification and Crystallization:

    • Post-reaction, the crude product is extracted with dichloromethane, washed with brine, and recrystallized from ethyl acetate to achieve >95% purity .

Process Optimization

Recent advances emphasize solvent selection and catalytic efficiency:

  • Solvent Systems: THF and toluene are preferred for their ability to stabilize intermediates, while ethyl acetate facilitates crystallization .

  • Catalysis: CDI outperforms traditional coupling agents like EDC/HOBt in minimizing side reactions, improving yields to 70–80% .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s moderate logP and hydrogen-bonding capacity position it as a candidate for neuroprotective agents. Structural analogs have shown promise in mitigating oxidative stress in neurodegenerative models, likely via Nrf2-mediated antioxidant response element (ARE) activation .

Antibiotic Adjuvants

In combination therapies, sulfonamides like 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide could potentiate β-lactam antibiotics by disrupting bacterial resistance mechanisms. Synergistic effects with penicillin derivatives have been observed in Staphylococcus aureus biofilms .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Sulfonamide Derivatives

CompoundKey Structural FeaturesBiological Activity
N-(4-Sulfamoylphenyl)isobutyramide Isobutyramide backboneCOX-2 inhibition (IC₅₀ = 3.2 μM)
Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate Benzimidazole coreAntiviral (EC₅₀ = 0.8 μM vs. HSV-1)
2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide Propanamide-sulfonamide hybridUnder investigation

The propanamide chain in 2-(((4-Cyanophenyl)methyl)sulfonamido)propanamide confers greater metabolic stability compared to ethyl ester derivatives, as evidenced by reduced hepatic clearance in in vitro microsomal assays .

Future Research Directions

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.

  • Formulation Development: Nanoencapsulation to enhance oral bioavailability, currently estimated at <40% due to first-pass metabolism .

  • Therapeutic Expansion: Evaluation in oncology models, leveraging Nrf2’s role in chemoresistance .

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